5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-3-6(2)12-8(11-5)7(4-10-12)15(9,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWYUZLESQFFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196821 | |
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61552-52-1 | |
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61552-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle chlorosulfonic acid and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions:
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development due to its ability to serve as a precursor for various bioactive molecules.
Key Applications:
- Anticancer Agents : Derivatives of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride have shown promise in targeting cancer cells through various mechanisms. For instance, research indicates that compounds derived from this scaffold exhibit selective inhibition of cancer cell proliferation .
- Inhibitors of Enzymatic Activity : The sulfonyl chloride group allows for covalent modifications of proteins, making it useful in designing enzyme inhibitors. For example, it has been utilized in synthesizing inhibitors for stearoyl-CoA desaturase (SCD), which is implicated in metabolic disorders and cancer .
- Pharmaceutical Formulations : Its derivatives are being investigated for formulations targeting infectious diseases and other medical conditions .
Material Science
The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core makes this compound suitable for applications in organic electronics and photophysical studies.
Key Applications:
- Organic Electronics : The unique electronic properties of pyrazolo[1,5-a]pyrimidines allow them to be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices .
- Photophysical Studies : The compound's ability to interact with light makes it a candidate for studying photophysical properties, which can be critical in developing new materials for optoelectronic applications .
Chemical Biology
In chemical biology, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride serves as a tool to investigate biological interactions and mechanisms.
Key Applications:
- Protein Modification Studies : The reactivity of the sulfonyl chloride group enables it to form covalent bonds with amino acids in proteins. This property is exploited to study enzyme mechanisms and protein interactions .
- Bioconjugation : The compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors or targeted drug delivery systems .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity suggests potential for developing targeted cancer therapies .
Case Study 2: Enzyme Inhibition
Research focused on the compound's role as an SCD inhibitor demonstrated its efficacy in modulating lipid profiles associated with metabolic diseases. The findings support its therapeutic potential in treating conditions like obesity and diabetes by regulating fatty acid composition .
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be exploited to design inhibitors that target specific enzymes or receptors .
Comparison with Similar Compounds
Structural and Molecular Differences
The addition of methyl groups at positions 5 and 7 distinguishes this compound from its non-methylated analog, pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (C₆H₄ClN₃O₂S, MW 217.63) . The dimethyl substitution increases molecular weight by 28.06 Da and introduces steric bulk, which can modulate electronic effects and steric accessibility. For example:
- Methyl Groups: Enhance lipophilicity (LogD₇.₄) compared to non-methylated analogs, as observed in related acetamide derivatives .
- Sulfonyl Chloride : Provides a reactive site for nucleophilic substitution, contrasting with carboxylate esters or amides in other derivatives (e.g., ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) .
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs; †Inferred from acetamide derivatives ; ‡Reported for carboxylate analogs .
Physicochemical and Pharmacokinetic Implications
- Stability : The sulfonyl chloride’s reactivity necessitates careful handling, whereas carboxylate esters (e.g., ethyl 3-carboxylate) are more stable for storage .
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a notable compound within the pyrazolo[1,5-a]pyrimidine class, recognized for its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fused pyrazole and pyrimidine structure with a sulfonyl chloride functional group at the 3-position. This configuration contributes to its reactivity and potential for biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
| Molecular Formula | C₈H₈ClN₃O₂S |
| CAS Number | 61552-52-1 |
The biological activity of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride primarily arises from the reactivity of its sulfonyl chloride group. This group can engage in nucleophilic substitution reactions with various biological molecules, leading to covalent modifications of proteins or enzymes. Such interactions may inhibit specific enzymatic activities or alter cellular signaling pathways.
Biological Activities
-
Anticancer Activity
- Various studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds within this family have shown efficacy against multiple cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation.
- A study highlighted the potential of pyrazolo[1,5-a]pyrimidines to inhibit BRAF(V600E) and EGFR kinases, which are critical in certain cancers such as melanoma and lung cancer .
-
Enzyme Inhibition
- The compound has been explored as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme pivotal in pyrimidine biosynthesis. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers .
- Research indicates that derivatives of this compound can effectively reduce viral replication in assays targeting respiratory syncytial virus (RSV), showcasing antiviral properties as well .
- Antimicrobial Activity
Case Study 1: Anticancer Properties
A recent investigation assessed the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain compounds exhibited significant cytotoxicity and synergistic effects when combined with doxorubicin, suggesting their potential as adjunct therapies in breast cancer treatment .
Case Study 2: Inhibition of DHODH
In a functional assay evaluating human DHODH inhibitors, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride showed promising results with a higher inhibition rate compared to known inhibitors. This positions it as a candidate for further development in immunosuppressive therapies .
Q & A
Q. What are the common synthetic routes for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride and its intermediates?
The synthesis often begins with pyrazolo[1,5-a]pyrimidine scaffolds. A key intermediate, 5,7-dimethylpyrazolo[1,5-a]pyrimidine, can be synthesized via palladium-catalyzed direct CH arylation using aryl halides or iodonium salts under Na2CO3 conditions in DMF at 80°C . Sulfonyl chloride functionalization typically involves reacting the parent heterocycle with chlorosulfonic acid or thionyl chloride under controlled conditions. For example, sulfonamide derivatives are synthesized by treating intermediates like 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with sulfonyl chlorides in acetonitrile .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns and regioselectivity. For instance, methyl groups at positions 5 and 7 appear as singlets in 1H NMR, while sulfonyl chloride protons are absent due to exchange broadening .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, particularly for trifluoromethyl or cyanide-substituted derivatives .
- IR Spectroscopy : Stretching frequencies for sulfonyl groups (~1350–1200 cm⁻¹) and pyrimidine rings (~1600 cm⁻¹) confirm functionalization .
Q. What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to the compound’s reactivity and potential toxicity .
- Ventilation : Use fume hoods for sulfonyl chloride reactions to avoid inhalation of HCl gas.
- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions be optimized for derivatizing the pyrazolo[1,5-a]pyrimidine core?
Palladium catalysts (e.g., PdCl2(PPh3)2 or PdCl2dppf) enable Suzuki-Miyaura couplings for aryl/heteroaryl introductions. Key parameters:
Q. What strategies address regioselectivity challenges in direct CH functionalization?
- Catalyst Control : Pd(OAc)2 with ligands like PPh3 directs substitution to the 3-position over the 5-position in trifluoromethyl derivatives .
- Base-Mediated Pathways : K2CO3 in DMF promotes nucleophilic substitution at the 7-position, while stronger bases (e.g., NaH) favor 5-position reactivity .
- Temperature Modulation : Lower temperatures (rt to 50°C) reduce side reactions in multi-step functionalization .
Q. How to resolve contradictions in spectral data for substituted derivatives?
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups) from aromatic signals in NMR .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in 5,7-dimethyl-2-phenyl derivatives where crystallography confirmed methyl group positions .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
